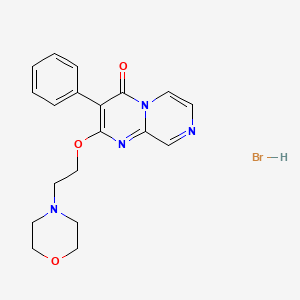
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is an organomercury compound that has been studied for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a methylhydantoin moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of 3-methylhydantoin with 3-chloromercuri-2-methoxy-1-propyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromercuri group to a less oxidized state.
Substitution: The chloromercuri group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-1-methylhydantoin
Uniqueness
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
3367-30-4 |
|---|---|
Fórmula molecular |
C8H13ClHgN2O3 |
Peso molecular |
421.24 g/mol |
Nombre IUPAC |
chloro-[2-methoxy-3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-5(13-3)4-6-7(11)10(2)8(12)9-6;;/h5-6H,1,4H2,2-3H3,(H,9,12);1H;/q;;+1/p-1 |
Clave InChI |
GVFVEDKLWLVUFL-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=O)C(NC1=O)CC(C[Hg]Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


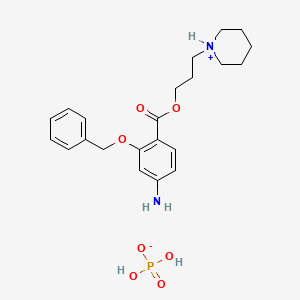
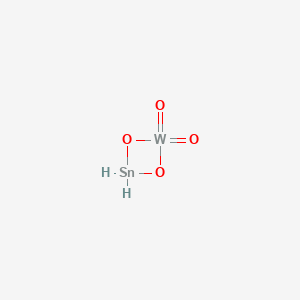
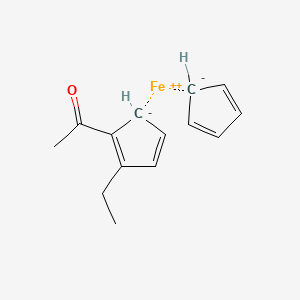
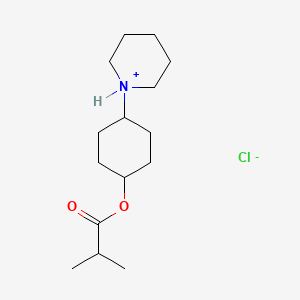

![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

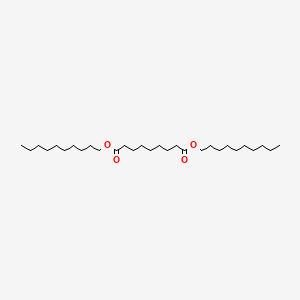
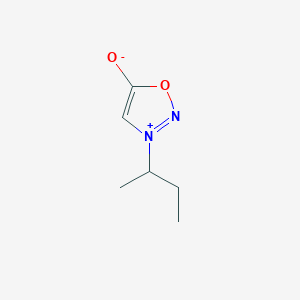


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

